molecular formula C20H20N4O3S B13377665 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B13377665
M. Wt: 396.5 g/mol
InChI Key: MHYOXBRNAAZZPQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a phenyl group at position 5, an amino group at position 6, and a sulfanyl-linked acetamide moiety at position 2. The 4-ethoxyphenyl group on the acetamide contributes to lipophilicity, while the pyrimidinone ring provides hydrogen-bonding capabilities (NH and carbonyl groups). Its synthesis likely involves cyclization to form the pyrimidinone ring, followed by sulfanyl and acetamide coupling reactions .

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H20N4O3S/c1-2-27-15-10-8-14(9-11-15)22-16(25)12-28-20-23-18(21)17(19(26)24-20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,22,25)(H3,21,23,24,26)

InChI Key

MHYOXBRNAAZZPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group and the acetamide moiety. Common reagents used in these reactions include amines, thiols, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles like halides or electrophiles like alkylating agents under various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Compounds
Compound Name/ID Core Heterocycle Key Substituents Functional Groups Evidence ID
Target Compound Pyrimidinone 5-Ph, 6-NH2, 2-SCH2CONH(4-EtOPh) NH2, CO, S, CONH
3c-I/3c-A (tautomers) Thiazolidinone 4-Oxo, 2-Ph-imino, 5-SCH2CONH(4-EtOPh) CO, NH, S, CONH
VUAA-1 (Orco agonist) Triazole 4-EtPh, 5-Pyridinyl, 3-SCH2CONH(4-EtPh) CONH, S, triazole
Compound 8u (LOX inhibitor) Oxadiazole 5-Indol-3-ylmethyl, 2-SCH2CONH(2-EtOPh) CONH, S, oxadiazole
2-{[1-(4-EtOPh)-1H-tetrazol-5-yl]sulfanyl}-... Tetrazole 1-(4-EtOPh), 5-SCH2CONH(iPr-Ph) CONH, S, tetrazole
N-(4-MeOPh)-2-[(2-NH2Ph)S]acetamide None 2-Aminophenyl-S, CONH(4-MeOPh) NH2, CONH, S

Key Observations :

  • Heterocycle Diversity: The pyrimidinone core (target) is a six-membered ring with conjugated carbonyl and amino groups, distinguishing it from five-membered heterocycles like triazoles (), oxadiazoles (), and tetrazoles ().
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound is shared with 3c-I/3c-A () and tetrazole derivatives (), enhancing lipophilicity. In contrast, VUAA-1 () uses a 4-ethylphenyl group, which may improve membrane permeability .
  • Tautomerism: Compound 3c-I/3c-A exists as a 1:1 tautomeric mixture, which could affect stability and reactivity compared to the rigid pyrimidinone structure of the target compound .

Physicochemical Properties

  • Lipophilicity : The 4-ethoxyphenyl group (logP ~2.5–3.0 estimated) in the target compound aligns with analogues like 3c-I and tetrazole derivatives (). Triazole-based compounds () with halogens (e.g., iodine in compound 19) may have higher logP values .

Biological Activity

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a complex structure comprising a pyrimidine core, an acetamide group, and a sulfanyl moiety, which collectively contribute to its pharmacological potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H20N4O4S\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes:

  • A sulfanyl group that enhances its reactivity.
  • An ethoxyphenyl group which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Its effectiveness has been evaluated against various bacterial strains, demonstrating moderate to strong inhibitory effects. For instance, studies have shown that derivatives of pyrimidine compounds often possess antibacterial properties, with some exhibiting strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . Specifically, it shows promise in inhibiting acetylcholinesterase (AChE) and urease activities, which are crucial in various physiological processes and disease mechanisms. Enzyme inhibition is a key mechanism by which many pharmacologically active compounds exert their effects .

Anticancer Activity

In addition to its antimicrobial and enzyme inhibitory properties, this compound has been studied for its anticancer potential . Compounds within the pyrimidine class are often evaluated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways .

The mechanism by which this compound exerts its biological effects typically involves:

  • Binding to specific receptors or enzymes , altering their activity.
  • Modulating signal transduction pathways , leading to changes in cellular processes such as apoptosis and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis can be made with other pyrimidine derivatives, highlighting their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
2-[6-amino-(5-cyano)-pyrimidin]Contains cyano groupAntiviral properties
2-[6-amino-(4-chloro)-pyrimidin]Chlorinated phenyl groupAnticancer activity
2-[6-amino-(3-methyl)-pyrimidin]Methyl substitutionAnti-inflammatory effects

This table illustrates how variations in the chemical structure of pyrimidine derivatives can lead to distinct biological activities, emphasizing the uniqueness of this compound .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Antibacterial Evaluation : A study evaluated the antibacterial efficacy of synthesized pyrimidine derivatives against several bacterial strains, demonstrating strong activity in some cases .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted the effectiveness of similar compounds in inhibiting AChE and urease, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
  • Anticancer Research : Investigations into the anticancer properties of pyrimidine derivatives have shown promising results in cell line studies, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. Key steps include:

  • Thioether bond formation : Reacting 6-amino-4-oxo-5-phenyl-1H-pyrimidine-2-thiol with N-(4-ethoxyphenyl)chloroacetamide in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (sodium hydride or potassium carbonate) .
  • Temperature control : Maintaining 60–80°C to prevent decomposition of intermediates .
  • Purity optimization : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended, with yields averaging 60–75% .

Troubleshooting low yields :

  • Verify stoichiometric ratios of thiol and chloroacetamide derivatives.
  • Use inert atmospheres (N₂/Ar) to minimize oxidation of sulfanyl groups .

Q. How should researchers confirm the structural integrity of this compound?

A combination of spectroscopic and analytical methods is required:

  • ¹H/¹³C NMR : Key signals include the ethoxyphenyl proton resonance at δ 6.8–7.2 ppm and the sulfanyl-linked methylene group at δ 4.1–4.3 ppm .
  • IR spectroscopy : Confirm the presence of amide C=O (1680–1700 cm⁻¹) and pyrimidinone C=O (1640–1660 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and dihedral distortions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in assay conditions or impurity profiles. A systematic approach includes:

  • Reproducibility checks : Standardize in vitro assays (e.g., enzyme inhibition using consistent ATP concentrations and pH buffers) .
  • Purity thresholds : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude confounding byproducts .
  • Structural analogs comparison : Evaluate SAR using derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .

Example contradiction : Varying IC₅₀ values in kinase inhibition assays may result from differing enzyme isoforms or assay temperatures. Validate using isothermal titration calorimetry (ITC) for binding affinity consistency .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

Advanced methods include:

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases) to model binding poses, focusing on hydrogen bonds with the pyrimidinone core and hydrophobic interactions with the phenyl ring .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational flexibility of the sulfanyl-acetamide linker .
  • Quantum mechanical calculations (Gaussian) : Compute electrostatic potential surfaces to predict reactivity at the 4-oxo group .

Validation : Cross-reference computational results with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

Focus on functional group modifications guided by in vitro ADME

  • Ethoxy group replacement : Substitute with trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Sulfanyl linker optimization : Replace with sulfone or methylene groups to improve plasma stability (test in liver microsome assays) .
  • Prodrug strategies : Introduce ester moieties at the acetamide nitrogen to enhance solubility and control release .

Case study : Derivatives with 4-fluorophenyl substitutions showed 3-fold higher half-lives in hepatic microsomes compared to the parent compound .

Q. What experimental controls are critical when analyzing this compound’s cytotoxicity?

To avoid false positives/negatives:

  • Solvent controls : DMSO concentrations ≤0.1% (v/v) to prevent membrane disruption .
  • Positive controls : Use staurosporine for apoptosis induction or doxorubicin for DNA damage .
  • Resazurin assay validation : Confirm results with parallel ATP-based luminescence assays .
  • Off-target profiling : Screen against primary human fibroblasts to assess selectivity for cancer cells .

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